molecular formula C8H7Cl2NO B6613888 3,4-dichloro-N-methylbenzamide CAS No. 6077-76-5

3,4-dichloro-N-methylbenzamide

Cat. No.: B6613888
CAS No.: 6077-76-5
M. Wt: 204.05 g/mol
InChI Key: RFKPFCKZTDNVKT-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO. It is known for its use as an herbicide, particularly in controlling grassy weeds in crops such as wheat, barley, oats, and rice. The compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a methyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-methylbenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:

3,4-dichlorobenzoyl chloride+methylamineThis compound+HCl\text{3,4-dichlorobenzoyl chloride} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 3,4-dichlorobenzoyl chloride+methylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: Hydroxylated benzamides.

    Reduction: N-methylbenzylamine derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

3,4-Dichloro-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its effects on plant physiology and its potential use in controlling weed growth.

    Medicine: Investigated for its potential pharmacological properties and as a model compound in drug development.

    Industry: Employed as an herbicide in agriculture to control grassy weeds in crops.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-methylbenzamide as an herbicide involves the inhibition of specific enzymes in the target plants, leading to disruption of essential metabolic pathways. The compound interferes with the synthesis of fatty acids, proteins, and nucleic acids, ultimately causing cell death. The molecular targets include enzymes involved in the biosynthesis of these macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-methylbenzamide
  • 3,5-Dichloro-N-methylbenzamide
  • 3,4-Dichloro-N-(2-furylmethyl)-N-methylbenzamide
  • 3,5-Dimethoxy-N-methylbenzamide

Uniqueness

3,4-Dichloro-N-methylbenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct herbicidal properties and a different spectrum of activity against various weed species .

Properties

IUPAC Name

3,4-dichloro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKPFCKZTDNVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324515
Record name 3,4-dichloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6077-76-5
Record name NSC406900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dichloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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